molecular formula C10H7BrN4O3 B15043638 5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15043638
M. Wt: 311.09 g/mol
InChI Key: NHOMUFGCGMTMSB-UHFFFAOYSA-N
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Description

5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with a bromophenyl hydrazinylidene group, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with barbituric acid under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-bromo-2-propenyl)-5-sec-butyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5,5-dihydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C10H7BrN4O3

Molecular Weight

311.09 g/mol

IUPAC Name

5-[(2-bromophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H7BrN4O3/c11-5-3-1-2-4-6(5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18)

InChI Key

NHOMUFGCGMTMSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(NC(=O)NC2=O)O)Br

Origin of Product

United States

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